molecular formula C9H6ClF3O3 B12071457 2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid

2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid

Cat. No.: B12071457
M. Wt: 254.59 g/mol
InChI Key: KRILECXNXVKKPF-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of a chloro and trifluoromethyl group attached to a phenoxy ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid typically involves the etherification of 3-chloro-5-(trifluoromethyl)phenol with chloroacetic acid. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction conditions need to be optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of crown-ether catalysts and mixed solvents like dimethylsulfoxide (DMSO) and toluene can facilitate the reaction . The final product is obtained through acidification and purification steps.

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or binding characteristics are required.

Properties

Molecular Formula

C9H6ClF3O3

Molecular Weight

254.59 g/mol

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)phenoxy]acetic acid

InChI

InChI=1S/C9H6ClF3O3/c10-6-1-5(9(11,12)13)2-7(3-6)16-4-8(14)15/h1-3H,4H2,(H,14,15)

InChI Key

KRILECXNXVKKPF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OCC(=O)O)Cl)C(F)(F)F

Origin of Product

United States

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